Luminol
Overview
Description
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.
Mechanism of Action
Target of Action
Luminol primarily targets oxidizing agents and catalysts such as iron or periodate compounds . It is often used in forensic investigations to detect trace amounts of blood at crime scenes, as it reacts with the iron in hemoglobin . Biologists also use it in cellular assays to detect copper, iron, cyanides, as well as specific proteins .
Mode of Action
This compound exhibits chemiluminescence, a phenomenon where light is emitted as a result of a chemical reaction . When this compound encounters an oxidizing agent, it undergoes a chemical reaction that emits light . This is why it glows blue in the presence of blood . The exact mechanism of this compound chemiluminescence is a complex multi-step reaction .
Biochemical Analysis
Biochemical Properties
Luminol plays a significant role in biochemical reactions, particularly in the generation of chemiluminescence. The electrochemical reaction between this compound and hydrogen peroxide generates electrochemiluminescence, which is used in biosensor arrays .
Cellular Effects
The effects of this compound on cells are primarily observed through its chemiluminescent properties. The light signals generated by the electrochemical reaction of this compound are collected by a CCD camera, providing a means to monitor various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide to produce chemiluminescence. This reaction is often used in biochemical analyses, particularly in the detection of hydrogen peroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through changes in chemiluminescence. The stability and long-term effects of this compound on cellular function can be monitored through changes in light signal intensity .
Metabolic Pathways
This compound is involved in the metabolic pathway of hydrogen peroxide detection. It reacts with hydrogen peroxide in the presence of an oxidizing agent or catalyst to produce a chemiluminescent signal .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in chemiluminescence. It is distributed where hydrogen peroxide is present and needs to be detected .
Subcellular Localization
The subcellular localization of this compound is not specific as it is a small, diffusible molecule. Its chemiluminescent signal can be detected wherever hydrogen peroxide is present, indicating its localization .
Properties
IUPAC Name |
5-amino-2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHZTIRURJOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
301199-13-3 | |
Record name | Polyluminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301199-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5024504 | |
Record name | Luminol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5024504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992), Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Luminol | |
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URL | https://haz-map.com/Agents/15214 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
521-31-3 | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Luminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Luminol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521313 | |
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Record name | LUMINOL | |
Source | DTP/NCI | |
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Record name | 1,4-Phthalazinedione, 5-amino-2,3-dihydro- | |
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Record name | Luminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024504 | |
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Record name | 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.556 | |
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Record name | LUMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXP385Q4F | |
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Melting Point |
606 to 608 °F (NTP, 1992) | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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